2-Azidoethylamine
Overview
Description
2-Azidoethylamine is an organic compound with the molecular formula C₂H₆N₄. It is a colorless liquid with a strong ammonia-like odor. This compound is known for its reactivity due to the presence of both an azide group and an amine group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Azidoethylamine can be synthesized through a two-step process. The first step involves the reaction of 2-chloroethylamine hydrochloride with sodium azide in water. The reaction mixture is stirred at 80°C overnight. The resulting product is then neutralized with a basic solution, such as potassium hydroxide, to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Azidoethylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, water, 80°C.
Reduction Reactions: Lithium aluminum hydride, tetrahydrofuran, room temperature.
Cycloaddition Reactions: Copper(I) catalysts, alkyne substrates, room temperature.
Major Products:
Substitution Reactions: Various azido derivatives.
Reduction Reactions: Ethylenediamine.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
2-Azidoethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in bioconjugation techniques, where it is used to label biomolecules with fluorescent tags.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Azidoethylamine involves its reactivity due to the presence of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing nature of the azide group, which makes the adjacent carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
2-Azidoethanol: Similar to 2-Azidoethylamine but with a hydroxyl group instead of an amine group.
2-Azidoethyl acetate: Contains an acetate group instead of an amine group.
2-Azidoethyl methacrylate: Contains a methacrylate group instead of an amine group.
Uniqueness: this compound is unique due to the presence of both an azide group and an amine group, which makes it highly reactive and versatile in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
2-azidoethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4/c3-1-2-5-6-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTIZSQKHUSKHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236153 | |
Record name | Ethylamine, 2-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87156-40-9 | |
Record name | 2-Azidoethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87156-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylamine, 2-azido- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087156409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylamine, 2-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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